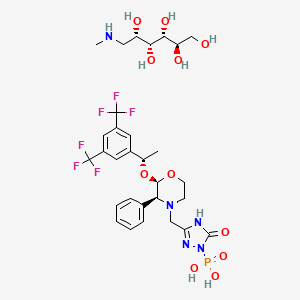
(1'S,2S,3R)-Defluoro Fosaprepitant Dimeglumine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1’S,2S,3R)-Defluoro Fosaprepitant Dimeglumine is an isomer of Fosaprepitant, which is a selective neurokinin-1 (NK-1) receptor antagonist used as an antiemetic drug. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthetic routes for (1’S,2S,3R)-Defluoro Fosaprepitant Dimeglumine involve multiple steps, including the formation of the core structure and subsequent functional group modifications. The reaction conditions typically require specific reagents and catalysts to achieve the desired stereochemistry and purity. Industrial production methods may involve large-scale synthesis with optimized reaction conditions to ensure high yield and cost-effectiveness .
Chemical Reactions Analysis
(1’S,2S,3R)-Defluoro Fosaprepitant Dimeglumine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(1’S,2S,3R)-Defluoro Fosaprepitant Dimeglumine has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study its properties and behavior under various conditions.
Biology: Employed in biological studies to investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: Utilized in pharmacological research to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of (1’S,2S,3R)-Defluoro Fosaprepitant Dimeglumine involves its interaction with the neurokinin-1 (NK-1) receptor, which is a key player in the regulation of nausea and vomiting. By binding to this receptor, the compound inhibits the action of substance P, a neuropeptide involved in the emetic response. This inhibition helps to prevent nausea and vomiting, making it a valuable tool in antiemetic research .
Comparison with Similar Compounds
(1’S,2S,3R)-Defluoro Fosaprepitant Dimeglumine is unique compared to other similar compounds due to its specific stereochemistry and functional group modifications. Similar compounds include:
Fosaprepitant: The parent compound, which is also a selective NK-1 receptor antagonist used as an antiemetic drug.
Aprepitant: Another NK-1 receptor antagonist with similar antiemetic properties but different chemical structure and pharmacokinetics.
Rolapitant: A long-acting NK-1 receptor antagonist with distinct pharmacological properties.
Properties
Molecular Formula |
C30H40F6N5O11P |
|---|---|
Molecular Weight |
791.6 g/mol |
IUPAC Name |
[3-[[(2R,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H23F6N4O6P.C7H17NO5/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)39-20-19(14-5-3-2-4-6-14)32(7-8-38-20)12-18-30-21(34)33(31-18)40(35,36)37;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H,30,31,34)(H2,35,36,37);4-13H,2-3H2,1H3/t13-,19-,20+;4-,5+,6+,7+/m00/s1 |
InChI Key |
BLKGRNBEVDABEV-UEEBRGMCSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4.CNCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















